molecular formula C10H13NO3 B137496 Methyl 3-(2-aminoethoxy)benzoate CAS No. 153938-41-1

Methyl 3-(2-aminoethoxy)benzoate

Cat. No. B137496
M. Wt: 195.21 g/mol
InChI Key: LUJWVFVJBGPTQJ-UHFFFAOYSA-N
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Description

Methyl 3-(2-aminoethoxy)benzoate is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss various methyl benzoate derivatives and their synthesis, which can provide insights into the general class of compounds to which methyl 3-(2-aminoethoxy)benzoate belongs. These compounds are often used as intermediates in the synthesis of more complex molecules, including heterocyclic systems and pharmaceuticals .

Synthesis Analysis

The synthesis of methyl benzoate derivatives typically involves multi-step reactions starting from simple precursors. For example, methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate was prepared from acetoacetic esters in three steps . Similarly, methyl (E)-2-[(benzyloxycarbonyl)amino]-3-cyanopropenoate was synthesized as a versatile multifunctional reagent and transformed into various heterocyclic derivatives . These methods demonstrate the versatility of methyl benzoate derivatives in synthesizing complex molecules.

Molecular Structure Analysis

The molecular structure of methyl benzoate derivatives is characterized by the presence of a benzoate ester group and various substituents that determine their reactivity and conformation. For instance, the crystal structure of 2-(benzofuran-2-yl)-2-oxoethyl 3-(methyl/amino)benzoates showed that the benzofuran and substituted phenyl rings are planar and almost perpendicular to each other . This kind of analysis is crucial for understanding the reactivity and potential interactions of these compounds.

Chemical Reactions Analysis

Methyl benzoate derivatives undergo a variety of chemical reactions, often used to synthesize heterocyclic compounds. For example, methyl (E)-2-[(benzyloxycarbonyl)amino]-3-cyanopropenoate was transformed into derivatives of pyridazine, pyrrole, imidazole-2,4-dione, and pyrazole . These reactions are typically facilitated by the presence of functional groups that can participate in nucleophilic or electrophilic attacks, cyclization, and other transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl benzoate derivatives are influenced by their molecular structure. For instance, the presence of electron-withdrawing or electron-donating groups can affect the compound's acidity, basicity, solubility, and stability. The optimization of reaction conditions, such as molar ratio, reaction time, and temperature, can significantly improve the yield of the desired products, as demonstrated in the synthesis of methyl 2-methoxy-5-aminosulfonyl benzoate . Additionally, the antioxidant properties of some derivatives, like the radical scavenging potency of 2-(benzofuran-2-yl)-2-oxoethyl 3-(methyl/amino)benzoate, are notable and can be quantified using assays like DPPH, FIC, and H2O2 scavenging .

Scientific Research Applications

1. Use in Polymer Synthesis

Methyl 3-(2-aminoethoxy)benzoate is utilized in polymer chemistry. For instance, its derivative, methyl 3,5-bis(4-aminophenoxy)benzoate, is used in the synthesis of hyperbranched aromatic polyamides. These polymers have various applications due to their solubility and molecular weight properties (Yang, Jikei, & Kakimoto, 1999).

2. Development of Radiotracers

In medical imaging, particularly in PET scans, methyl 3-(2-aminoethoxy)benzoate derivatives are used to develop radiotracers. These compounds, such as methyl 3-((2,2-difluoro-5H-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]imidazol-6-yl)carbamoyl)benzoate, are synthesized for imaging applications in diseases like Alzheimer's (Gao, Wang, & Zheng, 2018).

3. Chemical Synthesis and Modification

This compound plays a role in various chemical syntheses and modifications. For example, its analogues are used in the synthesis of RNA and DNA-RNA mixtures, highlighting its importance in nucleic acid research (Kempe, Chow, Sundquist, Nardi, Paulson, & Peterson, 1982).

4. Scent Production in Flowers

In botanical research, derivatives of methyl 3-(2-aminoethoxy)benzoate, like methyl benzoate, are significant. They are crucial in the scent production of flowers like snapdragons, aiding in pollination (Dudareva, Murfitt, Mann, Gorenstein, Kolosova, Kish, Bonham, & Wood, 2000).

5. Enzymatic Inhibition Studies

In biochemical research, methyl benzoate derivatives are investigated for their inhibitory effects on enzymes like Paraoxonase 1. This research provides insights into the interaction of these compounds with biological systems (Korkmaz, Türkeş, Demir, Özdemir, & Beydemir, 2022).

Safety And Hazards

“Methyl 3-(2-aminoethoxy)benzoate” is classified as a Category 4 compound for acute oral toxicity, indicating that it is harmful if swallowed . It is also classified as a Category 4 flammable liquid, meaning it is combustible . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces; washing skin thoroughly after handling; not eating, drinking, or smoking when using this product; and wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

methyl 3-(2-aminoethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-13-10(12)8-3-2-4-9(7-8)14-6-5-11/h2-4,7H,5-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUJWVFVJBGPTQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(2-aminoethoxy)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
E Sartori, F Camy, JM Teulon, F Caussade… - European journal of …, 1993 - Elsevier
New benzoic, benzeneacetic and thiazole-4-acetic acids bearing an arylsulfonamido alkyl or alkylhetero side chain were synthesized and tested in vitro for affinity for human platelet …
Number of citations: 8 www.sciencedirect.com
I Vrasidas, NJ de Mol, RMJ Liskamp… - European journal of …, 2001 - Wiley Online Library
The synthesis of lactose‐containing dendrimers is described; the dendrimers used were based on the 3,5‐di(2‐aminoethoxy)benzoic acid repeating unit. Dendrimers of generation 1, 2, …

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